2,4,7-Tribromotropone 2,4,7-Tribromotropone
Brand Name: Vulcanchem
CAS No.: 29798-82-1
VCID: VC16172807
InChI: InChI=1S/C7H3Br3O/c8-4-1-2-5(9)7(11)6(10)3-4/h1-3H
SMILES:
Molecular Formula: C7H3Br3O
Molecular Weight: 342.81 g/mol

2,4,7-Tribromotropone

CAS No.: 29798-82-1

Cat. No.: VC16172807

Molecular Formula: C7H3Br3O

Molecular Weight: 342.81 g/mol

* For research use only. Not for human or veterinary use.

2,4,7-Tribromotropone - 29798-82-1

Specification

CAS No. 29798-82-1
Molecular Formula C7H3Br3O
Molecular Weight 342.81 g/mol
IUPAC Name 2,4,7-tribromocyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C7H3Br3O/c8-4-1-2-5(9)7(11)6(10)3-4/h1-3H
Standard InChI Key MXXSTRTVSOUGQE-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=O)C(=C1)Br)Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,4,7-Tribromotropone features a cycloheptatrienone core substituted with bromine atoms at the 2-, 4-, and 7-positions. The IUPAC name, 2,4,7-tribromocyclohepta-2,4,6-trien-1-one, reflects its unsaturated ketone structure. Key identifiers include:

PropertyValue
Molecular FormulaC7H3Br3O\text{C}_7\text{H}_3\text{Br}_3\text{O}
Molecular Weight342.81 g/mol
SMILESC1=C(C=C(C(=O)C(=C1)Br)Br)Br
InChI KeyMXXSTRTVSOUGQE-UHFFFAOYSA-N

The compound’s planar structure enables conjugation across the tropone ring, contributing to its reactivity .

Spectroscopic and Analytical Data

Infrared (IR) spectroscopy reveals a strong carbonyl stretch at approximately 1607 cm1^{-1}, indicative of the ketone group . Nuclear magnetic resonance (NMR) spectra show distinct proton environments:

  • 1H^1\text{H} NMR (CDCl3_3): Peaks at 7.91 ppm (d, J=2.31HzJ = 2.31 \, \text{Hz}) and 7.67 ppm (d, J=8.36HzJ = 8.36 \, \text{Hz}) correspond to aromatic protons adjacent to bromine substituents .

  • 13C^{13}\text{C} NMR: Signals at 137.7 ppm and 133.5 ppm confirm sp2^2-hybridized carbons within the conjugated system .

Synthesis and Manufacturing

Bromination of Cycloheptanone

The primary synthesis route involves brominating cycloheptanone in acetic acid under controlled conditions:

Cycloheptanone+3Br2CH3COOH2,4,7-Tribromotropone+3HBr\text{Cycloheptanone} + 3 \, \text{Br}_2 \xrightarrow{\text{CH}_3\text{COOH}} \text{2,4,7-Tribromotropone} + 3 \, \text{HBr}

Key parameters include:

  • Temperature: 50°C

  • Reaction Time: 37 hours (12 hours at room temperature, 25 hours at 50°C) .

  • Yield: ~70–80% after purification.

Alternative Routes

A secondary method employs bromination of 2-cyclohepten-1-one, though this pathway is less commonly utilized due to lower selectivity.

Chemical Reactivity and Rearrangements

Ammonia-Induced Rearrangement

Treatment with ammonia in methanol triggers a ring-contraction reaction, yielding 2,5-dibromobenzamide as the major product:

2,4,7-Tribromotropone+NH3MeOH2,5-Dibromobenzamide+Byproducts\text{2,4,7-Tribromotropone} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{2,5-Dibromobenzamide} + \text{Byproducts}

This rearrangement underscores the tropone ring’s susceptibility to nucleophilic attack at the carbonyl group, leading to aromatization .

Nucleophilic Substitution in Polymer Synthesis

2,4,7-Tribromotropone serves as a precursor for dibromo methyltropolone isomers (4,7- and 5,7-dibromo derivatives) via reaction with sodium methoxide :

2,4,7-Tribromotropone+NaOCH3MeOHDibromo Methyltropolone+NaBr\text{2,4,7-Tribromotropone} + \text{NaOCH}_3 \xrightarrow{\text{MeOH}} \text{Dibromo Methyltropolone} + \text{NaBr}
  • Yield: 83.4% .

  • Isomer Ratio: 43:57 (4,7- vs. 5,7-dibromo) .

Applications in Materials Science

Conjugated Polymer Synthesis

Dibromo methyltropolone derivatives undergo cross-coupling reactions to produce fluorescent polymers :

PolymerCoupling MethodMnM_nPDI
Poly(fluorene-alt-methyltropolone)Suzuki10,4002.4
Poly(fluorene-alt-vinylmethyltropolone)Mizorogi-Heck8,2001.9
Poly(fluorene-alt-ethynylmethyltropolone)Sonogashira7,5002.1

These polymers exhibit tunable optical properties, with absorption maxima ranging from 350–420 nm .

Stability and Electronic Properties

Comparative studies with hydroxytropones reveal that 2,4,7-tribromotropone’s stability stems from partial aromaticity, though it remains less stable than tropolones due to the absence of intramolecular hydrogen bonding .

Stability and Degradation Pathways

Thermal Stability

2,4,7-Tribromotropone undergoes polymerization at elevated temperatures (>100°C), forming amorphous solids .

Hydrolytic Sensitivity

Prolonged exposure to aqueous alkali induces ring-opening reactions, limiting its utility in alkaline environments .

Future Research Directions

  • Advanced Materials: Exploring 2,4,7-tribromotropone’s role in organic electronics, such as organic light-emitting diodes (OLEDs).

  • Catalytic Applications: Investigating its potential as a ligand in transition-metal catalysis.

  • Biological Activity: Screening for antimicrobial or anticancer properties, given structural similarities to bioactive troponoids.

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